molecular formula C22H22LiN5O2 B1149967 GSK-J1 (lithium salt)

GSK-J1 (lithium salt)

Cat. No.: B1149967
M. Wt: 395.4 g/mol
InChI Key: WTBLFQHAMMUILY-UHFFFAOYSA-M
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Description

GSK-J1 (lithium salt) is a potent and selective inhibitor of histone demethylases, specifically targeting H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A. It has an IC50 value of 60 nM for KDM6B . This compound is widely used in scientific research for its ability to modulate epigenetic marks and influence gene expression.

Preparation Methods

The synthesis of GSK-J1 (lithium salt) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

GSK-J1 (lithium salt) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

GSK-J1 (lithium salt) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the mechanisms of histone demethylation and epigenetic regulation.

    Biology: Employed in research to understand the role of histone demethylases in gene expression and cellular differentiation.

    Medicine: Investigated for its potential therapeutic applications in treating diseases associated with epigenetic dysregulation, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways

Mechanism of Action

GSK-J1 (lithium salt) exerts its effects by inhibiting the activity of histone demethylases JMJD3/KDM6B and UTX/KDM6A. These enzymes are responsible for the removal of methyl groups from histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with gene repression. By inhibiting these enzymes, GSK-J1 (lithium salt) prevents the demethylation of H3K27, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

GSK-J1 (lithium salt) is unique in its high selectivity and potency for H3K27me3/me2-demethylases. Similar compounds include:

These compounds share similar applications in epigenetic research but differ in their specific targets and mechanisms of action, highlighting the unique properties of GSK-J1 (lithium salt).

Properties

Molecular Formula

C22H22LiN5O2

Molecular Weight

395.4 g/mol

IUPAC Name

lithium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

InChI

InChI=1S/C22H23N5O2.Li/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1

InChI Key

WTBLFQHAMMUILY-UHFFFAOYSA-M

SMILES

[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4

Canonical SMILES

[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4

Origin of Product

United States

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